Cas no 1206248-52-3 (2-Bromo-4-iodo-6-methylpyridine)
2-Bromo-4-iodo-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-iodo-6-methylpyridine
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- Inchi: 1S/C6H5BrIN/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3
- InChI Key: JAVUQVYDGKTPTH-UHFFFAOYSA-N
- SMILES: IC1C=C(N=C(C)C=1)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
2-Bromo-4-iodo-6-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023022851-250mg |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 97% | 250mg |
$666.40 | 2023-09-04 | |
| Alichem | A023022851-500mg |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 97% | 500mg |
$1078.00 | 2023-09-04 | |
| Alichem | A023022851-1g |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 97% | 1g |
$1612.80 | 2023-09-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638754-250mg |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 98% | 250mg |
¥9859.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638754-500mg |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 98% | 500mg |
¥15949.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638754-1g |
2-Bromo-4-iodo-6-methylpyridine |
1206248-52-3 | 98% | 1g |
¥23856.00 | 2024-08-09 |
2-Bromo-4-iodo-6-methylpyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2-Bromo-4-iodo-6-methylpyridine
2-Bromo-4-iodo-6-methylpyridine (CAS No. 1206248-52-3): A Versatile Halogenated Pyridine Derivative for Advanced Chemical Applications
2-Bromo-4-iodo-6-methylpyridine (CAS No. 1206248-52-3) is a highly valuable halogenated pyridine derivative that has gained significant attention in modern organic synthesis and pharmaceutical research. This compound, characterized by its unique bromo-iodo substitution pattern on the pyridine ring, serves as a crucial building block for the development of complex molecular architectures. The presence of both bromine and iodine atoms at the 2- and 4-positions, along with a methyl group at the 6-position, makes this compound particularly useful for various cross-coupling reactions and metal-catalyzed transformations.
The growing interest in halogenated pyridine derivatives like 2-Bromo-4-iodo-6-methylpyridine stems from their wide applicability in medicinal chemistry, materials science, and agrochemical development. Recent trends in drug discovery have highlighted the importance of such compounds as key intermediates for the synthesis of kinase inhibitors and other biologically active molecules. The compound's molecular structure (C6H5BrIN) provides excellent opportunities for selective functionalization, making it a favorite among researchers working on structure-activity relationship (SAR) studies and drug optimization projects.
From a synthetic chemistry perspective, 2-Bromo-4-iodo-6-methylpyridine offers distinct advantages due to the differential reactivity of its halogen atoms. The iodine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the bromine at the 2-position can participate in various nucleophilic substitution reactions. This dual functionality has made the compound increasingly popular in the development of heterocyclic compounds and pharmaceutical intermediates, especially in the context of recent advances in C-H activation methodologies.
The commercial availability of 2-Bromo-4-iodo-6-methylpyridine has significantly expanded in recent years, driven by growing demand from both academic and industrial research sectors. Current market analysis indicates that this compound is particularly sought after for the synthesis of PET (Positron Emission Tomography) tracers and other diagnostic agents, reflecting the broader trend toward personalized medicine. The methyl group at the 6-position adds an additional dimension of utility, as it can influence both the electronic properties and steric considerations of subsequent reaction products.
Recent publications in top-tier chemistry journals have demonstrated innovative applications of 2-Bromo-4-iodo-6-methylpyridine in the construction of complex molecular scaffolds. One particularly notable application involves its use as a precursor for metal-organic frameworks (MOFs) with potential applications in gas storage and separation technologies. The compound's stability under various reaction conditions and its compatibility with numerous protecting group strategies make it an attractive choice for multi-step synthetic sequences.
Quality control aspects of 2-Bromo-4-iodo-6-methylpyridine production have become increasingly important as its applications expand. Advanced analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to ensure high purity levels, typically ≥98%, required for sensitive pharmaceutical applications. The compound's physical properties—including its characteristic melting point range and solubility profile in common organic solvents—are well-documented and serve as important quality indicators.
Environmental and safety considerations for handling 2-Bromo-4-iodo-6-methylpyridine follow standard laboratory protocols for halogenated compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended when working with this material. Storage under inert atmosphere at controlled temperatures helps maintain the compound's stability over extended periods.
The future outlook for 2-Bromo-4-iodo-6-methylpyridine appears promising, with emerging applications in organic electronics and catalysis beginning to complement its established uses in medicinal chemistry. Ongoing research into more sustainable synthetic routes for its production may further enhance its accessibility and reduce environmental impact. As the chemical industry continues to prioritize atom economy and green chemistry principles, the strategic importance of versatile intermediates like this halogenated pyridine derivative is likely to grow.
For researchers considering 2-Bromo-4-iodo-6-methylpyridine for their projects, several key factors should be evaluated. The compound's reactivity profile makes it particularly suitable for sequential functionalization strategies, but careful planning is required to exploit the differential reactivity of its halogen substituents. Recent methodological advances in transition metal catalysis have opened new possibilities for its transformation into valuable target structures, while maintaining excellent regio- and chemoselectivity.
In conclusion, 2-Bromo-4-iodo-6-methylpyridine (CAS No. 1206248-52-3) represents a strategically important building block in contemporary organic synthesis. Its unique combination of halogen substituents and methyl group offers unparalleled versatility for constructing complex molecular architectures. As research continues to uncover new applications for halogenated pyridine derivatives, this compound is poised to remain at the forefront of innovation in pharmaceutical development, materials science, and beyond.
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